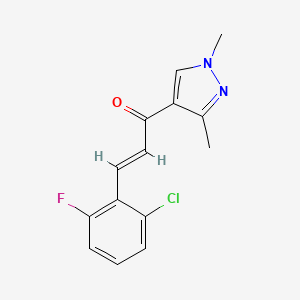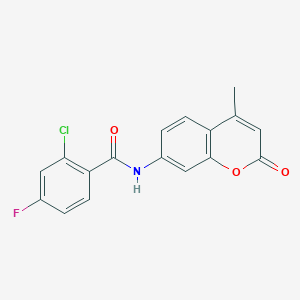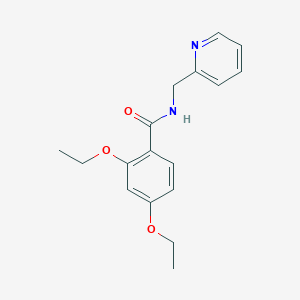
3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as EF24, is a synthetic compound that has been studied extensively for its potential use in cancer treatment. EF24 belongs to a class of compounds called curcuminoids, which are derived from the spice turmeric.
Mécanisme D'action
3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one exerts its anti-cancer effects through a variety of mechanisms. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one also activates the p53 tumor suppressor pathway, which induces cell cycle arrest and apoptosis in cancer cells. Additionally, 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in cancer cells. 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. Additionally, 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to inhibit the activity of enzymes involved in the metabolism of glucose, which can lead to decreased glucose uptake in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments is its potent anti-cancer properties. 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to be effective in various cancer cell lines and animal models. Another advantage is its low toxicity to normal cells, which makes it a promising candidate for cancer treatment. However, one limitation of using 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one. One direction is to investigate its potential use in combination with other anti-cancer agents. 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to enhance the anti-cancer effects of other agents, such as cisplatin and doxorubicin. Another direction is to investigate its potential use in treating other diseases, such as Alzheimer's disease and diabetes. Additionally, further research is needed to optimize the synthesis method of 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one and improve its solubility in water.
Méthodes De Synthèse
3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one can be synthesized using a modified version of the Claisen-Schmidt condensation reaction. The reaction involves the condensation of 2-chloro-6-fluorobenzaldehyde and 1,3-dimethyl-1H-pyrazol-4-amine with ethyl acetoacetate in the presence of a base. The resulting product is then hydrolyzed to yield 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one.
Applications De Recherche Scientifique
3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to possess potent anti-cancer properties in various cancer cell lines. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has also been shown to inhibit the growth of cancer cells in vivo in animal models. In addition to its anti-cancer properties, 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has also been studied for its potential use in treating other diseases such as Alzheimer's disease, diabetes, and inflammation.
Propriétés
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-11(8-18(2)17-9)14(19)7-6-10-12(15)4-3-5-13(10)16/h3-8H,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXZSGPHKZQJOE-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)C=CC2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1C(=O)/C=C/C2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-1-[3-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5487854.png)
![3-cyclopentyl-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]propanamide](/img/structure/B5487855.png)
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5487859.png)
![methyl 2-{[3-(3-chlorophenyl)-2-cyanoacryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5487874.png)
![2-(4-chlorophenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5487880.png)
![5-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-2-methylpyrimidin-4(3H)-one](/img/structure/B5487881.png)
![3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5487894.png)
![2-butyl-5-imino-6-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5487903.png)
![5-[4-(benzyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5487908.png)


![5-[4-(benzyloxy)benzylidene]-2-(4-benzyl-1-piperazinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5487934.png)

![1-(4-ethylbenzyl)-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyrrolidinone](/img/structure/B5487943.png)